tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Overview
Description
Tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: is a complex organic compound with a molecular weight of 318.42 g/mol. It is a white to yellow solid and is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of automated systems and continuous flow reactors can help optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : Various substituents can be introduced at different positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Halogenation reactions can be performed using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Halogenated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzyl group and the bicyclic core. Similar compounds might include other bicyclic amines or esters, but the exact structure and functional groups set it apart.
List of Similar Compounds
Bicyclo[3.3.1]nonane derivatives
Other benzyl-substituted amines
Esters with similar bicyclic structures
Properties
IUPAC Name |
tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14;/h4-8,15-16H,9-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIBGYDSVMGVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)O2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335620-99-0 | |
Record name | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335620-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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